molecular formula C19H18N2O4 B3018301 3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946340-03-0

3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B3018301
CAS No.: 946340-03-0
M. Wt: 338.363
InChI Key: USDRCABNOFEUCT-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and an oxazole ring attached via a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine to form the benzamide core. The oxazole ring can be introduced through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the oxazole ring, resulting in different chemical properties and biological activities.

    N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide: Lacks the methoxy groups, affecting its reactivity and interactions.

Uniqueness

3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and the oxazole ring allows for versatile applications in various fields .

Properties

IUPAC Name

3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-8-14(9-17(11-16)24-2)19(22)20-12-15-10-18(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDRCABNOFEUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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